Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate
Description
Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 2-amino-4-methylthiazole moiety via a methylene group.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoate |
InChI |
InChI=1S/C13H14N2O2S/c1-8-11(18-13(14)15-8)7-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7H2,1-2H3,(H2,14,15) |
InChI Key |
VEOXMUATPRUCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a one-pot multicomponent method.
Coupling with Benzoate: The synthesized thiazole derivative is then coupled with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group in the thiazole ring can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the 2-amino-4-methylthiazole substituent. Comparisons with similar derivatives highlight how variations in substituents influence properties:
Table 1: Structural Comparison of Thiazole-Containing Benzoate Derivatives
Key Observations :
Key Observations :
- Cyclization Strategies: Thiazolidinone derivatives (e.g., ) require DMAD for ring formation, which may introduce complexity compared to direct alkylation methods.
Physicochemical Properties
Limited data for the target compound necessitate extrapolation from analogs:
Table 3: Comparative Physicochemical Data
Biological Activity
Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, characterized by a thiazole ring and a benzoate moiety, contributes to its biological activity.
- Molecular Formula : C₁₃H₁₄N₂O₂S
- Molecular Weight : 262.33 g/mol
- Structure : The compound features a methyl ester group that enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains:
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 100 µg/mL |
| Escherichia coli | Bacterial | 200 µg/mL |
| Candida albicans | Fungal | 50 µg/mL |
| Aspergillus niger | Fungal | 75 µg/mL |
The compound's antimicrobial efficacy is attributed to its ability to inhibit the growth of pathogens, with MIC values indicating its potency compared to standard antibiotics like chloramphenicol and ketoconazole, which have MIC values of approximately 25–50 µg/mL for similar strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways by interacting with specific molecular targets involved in the inflammatory response. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and inflammatory processes.
- Receptor Interaction : It could interact with receptors that mediate inflammation and immune responses.
- Structural Similarity : Its structural features allow it to mimic natural substrates or inhibitors, facilitating its interaction with biological targets.
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound exhibited significant antibacterial activity, with an MIC of 50 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
